

An In-Depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile

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Compound of Interest

Compound Name: 2-(2-Bromo-4-fluorophenyl)acetonitrile

Cat. No.: B1268558

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures. This compound has garnered significant attention in medicinal chemistry and proteomics for its role as a key intermediate in the synthesis of targeted therapeutics and as a tool for protein modification. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-(2-Bromo-4-fluorophenyl)acetonitrile** is essential for its effective use in research and synthesis. The following table summarizes its key identifiers and physical data.

Property	Value	Reference
IUPAC Name	2-(2-Bromo-4-fluorophenyl)acetonitrile	N/A
CAS Number	61150-58-1	[1]
Molecular Formula	C ₈ H ₅ BrFN	[1]
Molecular Weight	214.04 g/mol	[1]
Appearance	Solid (Typical)	[2]
Solubility	Low in water; Soluble in common organic solvents like dichloromethane and chloroform.	[2]
Purity	>97%	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **2-(2-Bromo-4-fluorophenyl)acetonitrile**.

Spectrum Type	Data
^1H NMR	The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.
^{13}C NMR	The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, including the nitrile and halogenated aromatic carbons.
Infrared (IR)	The IR spectrum exhibits characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration and aromatic C-H and C-X ($\text{X} = \text{Br}, \text{F}$) bonds.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of bromine, fluorine, and the cyano group.

Experimental Protocols

Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile

A common synthetic route to **2-(2-Bromo-4-fluorophenyl)acetonitrile** involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Reaction:

2-Bromo-4-fluorobenzyl bromide + Sodium Cyanide \rightarrow **2-(2-Bromo-4-fluorophenyl)acetonitrile** + Sodium Bromide

Detailed Protocol:

- Reaction Setup: A solution of sodium cyanide (NaCN) in a suitable solvent, such as dimethyl sulfoxide (DMSO), is prepared in a reaction vessel equipped with a stirrer and a temperature controller.

- **Addition of Starting Material:** 2-Bromo-4-fluorobenzyl bromide, dissolved in a minimal amount of the reaction solvent, is added dropwise to the heated NaCN solution.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is then extracted multiple times with an organic solvent, such as dichloromethane or ethyl acetate.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **2-(2-Bromo-4-fluorophenyl)acetonitrile**.

Applications in Drug Discovery and Development

2-(2-Bromo-4-fluorophenyl)acetonitrile is a critical intermediate in the synthesis of Polo-like kinase 1 (PLK1) inhibitors. PLK1 is a key regulator of the cell cycle, and its overexpression is implicated in the development and progression of various cancers. Inhibitors of PLK1 are therefore promising therapeutic agents for cancer treatment.

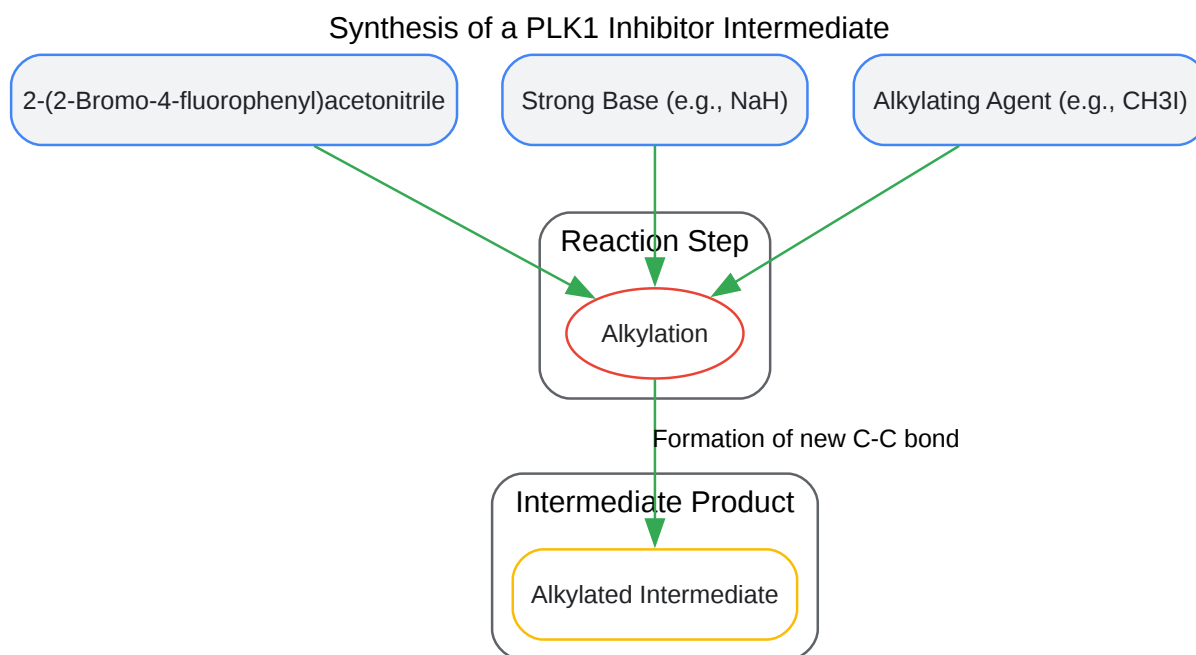
Role as a PLK1 Inhibitor Intermediate

The **2-(2-bromo-4-fluorophenyl)acetonitrile** core serves as a scaffold for the elaboration of more complex molecules that can bind to the active site of PLK1. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorinated phenyl ring can enhance binding affinity and metabolic stability of the final drug candidate.

Mandatory Visualization

Synthesis Pathway of a PLK1 Inhibitor Intermediate

The following diagram illustrates the initial step in the synthesis of a potential Polo-like kinase 1 (PLK1) inhibitor, starting from **2-(2-Bromo-4-fluorophenyl)acetonitrile**. This step involves the alkylation of the acetonitrile derivative, a crucial transformation for building the core structure of the inhibitor.



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Caption: Initial alkylation step in the synthesis of a PLK1 inhibitor.

Conclusion

2-(2-Bromo-4-fluorophenyl)acetonitrile is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and proteomics. Its well-defined synthesis and reactivity profile make it an important building block for the development of novel therapeutics, particularly in the area of oncology. The detailed information provided in this guide is intended to support researchers and drug development professionals in leveraging the full potential of this compound in their scientific endeavors.

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